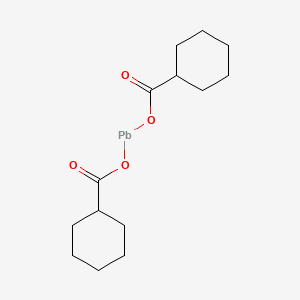

Bis(cyclohexanecarbonyloxy)lead

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lead naphthenate is a chemical compound widely used as an anti-wear and extreme pressure additive in lubricants, particularly in high-vacuum space mechanisms. It consists of a centralized lead ion bonded with oxygen atoms of two carboxylate groups, each attached to naphthenate aromatic rings . This compound has a long history of use in industrial gears and bearings, and more recently, in spaceflight applications .

Preparation Methods

Lead naphthenate can be synthesized through the direct combination of lead oxide with naphthenic acid. The process involves dampening the grains of powdered lead monoxide with a petroleum product that has solvent power for the naphthenates produced . This method ensures the formation of lead naphthenate without the need for complex purification steps.

Chemical Reactions Analysis

Lead naphthenate undergoes various chemical reactions, including:

Oxidation: Lead naphthenate can be oxidized under certain conditions, leading to the formation of lead oxides and other by-products.

Reduction: This compound can be reduced to elemental lead under specific conditions.

Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lead naphthenate has several scientific research applications:

Biology: Research is ongoing to explore its potential biological effects and interactions.

Mechanism of Action

The mechanism by which lead naphthenate exerts its effects involves the formation of a protective layer on metal surfaces, reducing wear and friction. The centralized lead ion interacts with the metal surface, while the naphthenate aromatic rings provide solubility in hydrocarbon oils . This interaction helps in forming a stable film that protects against wear under various lubrication regimes.

Comparison with Similar Compounds

Lead naphthenate is unique compared to other metal naphthenates due to its specific structure and properties. Similar compounds include:

- Aluminium naphthenate

- Magnesium naphthenate

- Calcium naphthenate

- Barium naphthenate

- Cobalt naphthenate

- Copper naphthenate

- Manganese naphthenate

- Nickel naphthenate

- Vanadium naphthenate

- Zinc naphthenate

Each of these compounds has unique properties and applications, but lead naphthenate stands out for its effectiveness as an anti-wear and extreme pressure additive in high-vacuum environments.

Properties

Molecular Formula |

C14H22O4Pb |

|---|---|

Molecular Weight |

461 g/mol |

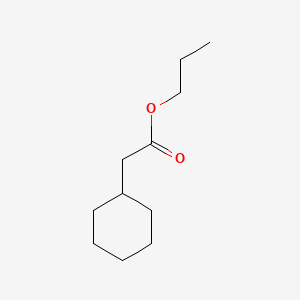

IUPAC Name |

bis(cyclohexanecarbonyloxy)lead |

InChI |

InChI=1S/2C7H12O2.Pb/c2*8-7(9)6-4-2-1-3-5-6;/h2*6H,1-5H2,(H,8,9);/q;;+2/p-2 |

InChI Key |

OJOJJFJFCMEQRM-UHFFFAOYSA-L |

Canonical SMILES |

C1CCC(CC1)C(=O)O[Pb]OC(=O)C2CCCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)

![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)

![1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13793843.png)

![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)

![1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13793861.png)